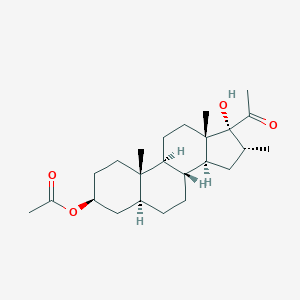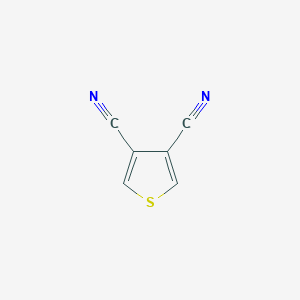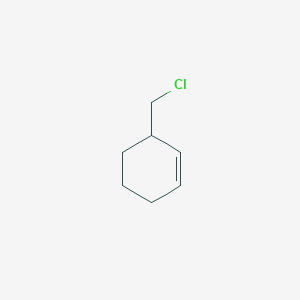
3-(Chloromethyl)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)cyclohexene is a chemical compound that is widely used in scientific research. This compound is synthesized through a specific method and has numerous applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)cyclohexene involves the formation of covalent bonds with certain proteins and enzymes. This reaction leads to the inhibition of the activity of these enzymes and proteins, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Chloromethyl)cyclohexene depend on the specific enzymes and proteins that it interacts with. This compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which can lead to cell death. It has also been shown to inhibit the activity of certain neurotransmitters, which can affect the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Chloromethyl)cyclohexene in lab experiments include its high purity and stability, which allows for accurate and reproducible results. However, the limitations of using this compound include its toxicity and potential for adverse effects on living organisms.
Direcciones Futuras
There are numerous future directions for the use of 3-(Chloromethyl)cyclohexene in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on the mechanism of action of this compound. Additionally, this compound could be used in the study of the interactions between proteins and enzymes, which could lead to a better understanding of various biological processes.
Conclusion:
In conclusion, 3-(Chloromethyl)cyclohexene is a valuable compound in scientific research, with numerous applications in biochemistry and physiology. Its mechanism of action and biochemical and physiological effects make it a useful tool for studying various biological processes. While there are limitations to its use, the future directions for this compound are promising and could lead to significant advances in the field of scientific research.
Métodos De Síntesis
The synthesis of 3-(Chloromethyl)cyclohexene involves the reaction of cyclohexene with chlorine gas in the presence of a catalyst. The reaction takes place at a specific temperature and pressure, and the product is purified using various techniques such as distillation and chromatography.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)cyclohexene has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds. This compound is also used in the study of the mechanism of action of certain enzymes and proteins. Additionally, it is used in the synthesis of drugs and pharmaceuticals.
Propiedades
IUPAC Name |
3-(chloromethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCMFFWOVQQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339533 |
Source


|
| Record name | 3-(Chloromethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)cyclohexene | |
CAS RN |
19509-49-0 |
Source


|
| Record name | 3-(Chloromethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
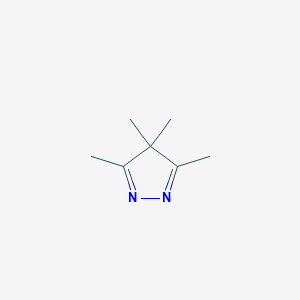
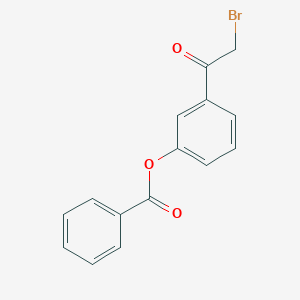

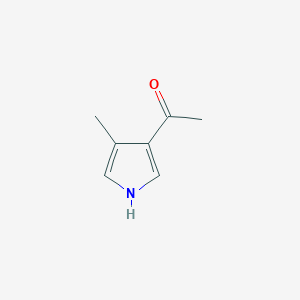
![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
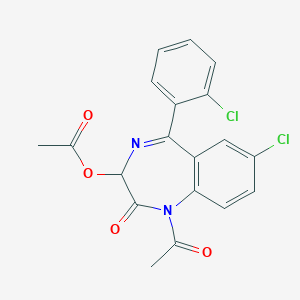
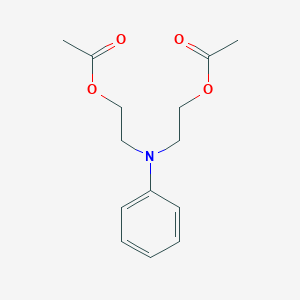
![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)


